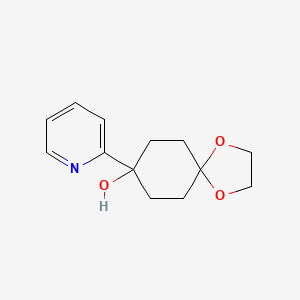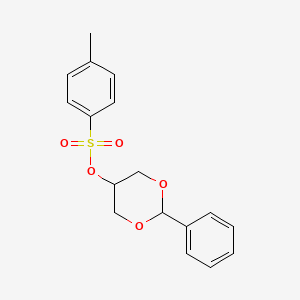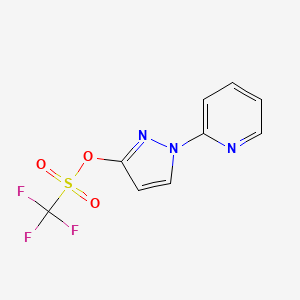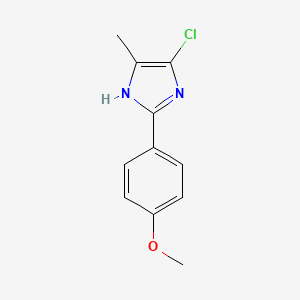![molecular formula C16H19NO2 B8580916 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8580916.png)
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-benzyl-1,4-Dioxaspiro[45]decane-8-carbonitrile is a complex organic compound that belongs to the class of ketals Ketals are derivatives of ketones where the carbonyl group is protected by two alkoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of 4-Benzyl-4-cyanocyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts further to form the ketal. Common catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketal back to the original ketone.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium cyanide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include benzyl-substituted cyclohexanones, cyanocyclohexanones, and various derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile involves its ability to protect carbonyl groups from nucleophilic attack. The ketal formation is reversible under acidic conditions, allowing for the selective deprotection of the carbonyl group when needed. This property makes it valuable in multi-step organic syntheses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyl-4-cyanocyclohexanone: The parent ketone compound.
4-Benzyl-4-cyanocyclohexane-1-one dimethyl ketal: A similar ketal with different alkoxy groups.
4-Benzyl-4-cyanocyclohexane-1-one diethyl ketal: Another ketal variant with ethyl groups.
Uniqueness
8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile is unique due to its specific ethylene ketal structure, which provides distinct reactivity and stability compared to other ketals. This uniqueness makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
Eigenschaften
Molekularformel |
C16H19NO2 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
8-benzyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
InChI |
InChI=1S/C16H19NO2/c17-13-15(12-14-4-2-1-3-5-14)6-8-16(9-7-15)18-10-11-19-16/h1-5H,6-12H2 |
InChI-Schlüssel |
UZHVNAFEWKBUOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC3=CC=CC=C3)C#N)OCCO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate](/img/structure/B8580836.png)
![[2-(Dioctadecylamino)-2-oxoethoxy]acetic acid](/img/structure/B8580837.png)
![6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole](/img/structure/B8580842.png)




![2-Methyl-5-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8580882.png)






